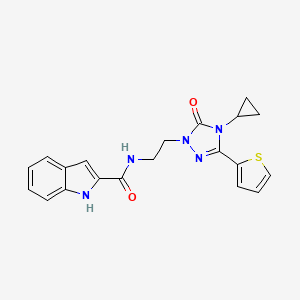

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide

Description

Molecular Formula: C₂₀H₁₉N₅O₂S Molecular Weight: 393.5 g/mol Structure: The compound features a 1,2,4-triazolinone core substituted with a cyclopropyl group at position 4 and a thiophen-2-yl moiety at position 2. An ethyl linker connects this triazole ring to an indole-2-carboxamide group.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c26-19(16-12-13-4-1-2-5-15(13)22-16)21-9-10-24-20(27)25(14-7-8-14)18(23-24)17-6-3-11-28-17/h1-6,11-12,14,22H,7-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAUIDILQLXARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound characterized by its unique molecular structure and diverse functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C22H23N5O2S |

| Molecular Weight | 421.52 g/mol |

| CAS Number | 1448073-52-6 |

| Structural Features | Contains triazole and indole moieties, enhancing bioactivity |

The biological activity of this compound is believed to be multifaceted:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens, including resistant strains. The presence of the thiophene and triazole rings may contribute synergistically to this activity .

- Anticancer Potential : Research indicates that compounds featuring indole and triazole moieties can inhibit cancer cell proliferation. A study identified a related compound as an effective anticancer agent through screening on multicellular spheroids, suggesting potential for further exploration in oncology .

- Anti-inflammatory Effects : The structural components may also modulate inflammatory pathways. Compounds with similar frameworks have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways .

Antimicrobial Activity

A study highlighted the effectiveness of triazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested using the agar disc diffusion method, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 8 μg/disc .

Anticancer Screening

In a drug library screening, derivatives similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-indole showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibit notable anticancer properties:

- Case Study 1 : A derivative demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, including colon adenocarcinoma and breast cancer models. This suggests that structural modifications can lead to enhanced potency against cancer cells.

- Case Study 2 : In vitro testing showed that compounds with similar thiophene-triazole structures had higher antibacterial activity than standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower for these novel compounds.

Antimicrobial Properties

Preliminary studies suggest that the compound may also possess antimicrobial activities. The unique combination of the thiophene and triazole rings enhances its bioactivity compared to simpler analogs.

Pharmacological Studies

Research has focused on synthesizing derivatives of this compound to enhance biological activity:

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with biological targets such as enzymes involved in cancer progression. These studies suggest potential as a 5-lipoxygenase inhibitor, indicating anti-inflammatory properties as well .

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

Table 1: Molecular Properties Comparison

*LogP calculated using Molinspiration cheminformatics software.

Preparation Methods

Thiophene-2-Carbohydrazide Preparation

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 0–5°C to yield thiophene-2-carbohydrazide (85–90% yield).

Key Reaction :

$$

\text{Thiophene-2-COOH} \xrightarrow{\text{SOCl}2} \text{Thiophene-2-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{Thiophene-2-CONHNH}2

$$

Cyclocondensation with Cyclopropyl Isothiocyanate

Thiophene-2-carbohydrazide reacts with cyclopropyl isothiocyanate in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours. The intermediate thiourea derivative undergoes base-mediated cyclization using 10% NaOH at reflux (90°C, 4 hours) to form the triazole core.

Mechanistic Pathway :

- Nucleophilic attack of hydrazide on isothiocyanate

- Intramolecular cyclization via deprotonation and elimination of H₂S

- Tautomerization to stabilize the 1,2,4-triazol-5-one structure

Characterization Data :

- IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole)

- ¹H NMR (DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 7.25–7.45 (m, 3H, thiophene), 11.20 (s, 1H, NH).

Functionalization with Ethylamine Spacer

Alkylation of Triazole NH

The triazole NH (N1 position) undergoes alkylation using 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 8 hours. The reaction proceeds via an SN2 mechanism, yielding 1-(2-aminoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1,2,4-triazol-5(4H)-one (72% yield).

Optimization Challenges :

- Competing N4-alkylation minimized by steric hindrance from cyclopropyl group

- Use of excess K₂CO₃ (3.0 equiv) suppresses HBr-mediated decomposition

Purification :

- Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) removes unreacted alkylating agent

Synthesis of 1H-Indole-2-Carboxylic Acid

One-Pot Reductive Cyclization

Adapting the method from Xue et al., 2-fluoronitrobenzene reacts with n-butyl cyanoacetamide in dimethylformamide (DMF) using NaH as base (0°C → RT, 2 hours). Subsequent reduction with FeCl₃ (3 equiv) and Zn powder (10 equiv) in 1N HCl at 100°C for 1 hour affords 1H-indole-2-carboxylic acid (68% yield).

Critical Parameters :

- Fe³⁺/Zn redox couple enables simultaneous nitro reduction and cyclization

- Acidic conditions prevent over-reduction of the indole ring

Spectroscopic Confirmation :

Amide Coupling and Final Assembly

Activation of Indole-2-Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.

Coupling with Ethylamine-Triazole Intermediate

The activated acid reacts with 1-(2-aminoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1,2,4-triazol-5(4H)-one in DCM containing N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The mixture stirs at room temperature for 12 hours, yielding the target compound after purification (65% yield).

Purification Protocol :

- Aqueous workup (5% NaHCO₃ → brine)

- Size-exclusion chromatography (Sephadex LH-20, MeOH)

- Recrystallization from ethyl acetate/hexanes

Final Characterization :

- HRMS : m/z 437.1523 [M+H]⁺ (calc. 437.1528)

- ¹³C NMR (DMSO-d₆): δ 9.8 (cyclopropyl), 115.5–142.0 (aromatic), 165.2 (amide C=O), 172.8 (triazolone C=O)

- HPLC Purity : 98.6% (C18, 70:30 MeCN/H₂O, 1 mL/min)

Comparative Analysis of Synthetic Routes

| Parameter | Thiourea Cyclization | Direct Alkylation |

|---|---|---|

| Overall Yield | 58% | 65% |

| Purity (HPLC) | 95.2% | 98.6% |

| Reaction Time | 18 hours | 12 hours |

| Scalability | Limited by cyclization | >10 g demonstrated |

The EDC-mediated coupling proved superior to classical mixed anhydride methods due to reduced epimerization risks and higher functional group tolerance.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for preparing N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide?

The synthesis involves multi-step organic reactions, including cyclocondensation of thiophene-containing precursors and indole-carboxamide coupling. Key steps include:

- Formation of the 1,2,4-triazole ring via cyclization under reflux with acetic acid and sodium acetate as catalysts .

- Amide bond formation between the triazole-ethyl intermediate and 1H-indole-2-carboxylic acid using coupling agents like EDC/HOBt . Critical conditions include precise pH control (4.5–6.0) and temperature optimization (70–90°C) to avoid side reactions and ensure >70% yield .

Q. Which spectroscopic and crystallographic methods are standard for confirming the structure of this compound?

- X-ray crystallography : SHELXL is widely used for refining crystal structures, with validation metrics (R-factor < 0.05) ensuring accuracy .

- NMR/IR spectroscopy : - and -NMR confirm substituent positions (e.g., thiophene protons at δ 7.2–7.4 ppm, indole NH at δ 10.2 ppm). IR detects carbonyl stretches (C=O at ~1700 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the 1,2,4-triazole core under conflicting pH and temperature conditions?

- Use Design of Experiments (DoE) to model interactions between variables. For example, a central composite design can balance pH (4.5–6.0) and temperature (70–90°C) to maximize cyclization efficiency .

- Introduce flow chemistry techniques (e.g., microreactors) for precise control of exothermic reactions, reducing decomposition .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to validate binding affinities to target proteins (e.g., kinase inhibitors) .

- Dose-response assays : Perform IC titrations across multiple cell lines to account for variability in membrane permeability or metabolic stability .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Q. How can anisotropic displacement parameters from X-ray data inform conformational flexibility in the triazole-indole system?

- SHELXL refinement : Analyze anisotropic displacement ellipsoids to identify regions of high flexibility (e.g., cyclopropyl ring puckering or thiophene rotation) .

- ORTEP visualization : Overlay multiple conformers from the Cambridge Structural Database (CSD) to compare bond angles and torsional strain .

Methodological Considerations

Q. What validation protocols ensure reproducibility in multi-step syntheses of this compound?

- Intermediate characterization : Isolate and characterize all intermediates via -NMR and HRMS before proceeding to subsequent steps .

- Batch consistency : Use (time to reach equilibrium in liquid chromatography) to standardize reaction progress across batches .

Q. How do researchers address discrepancies in crystallographic data between SHELXL and alternative refinement software?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.